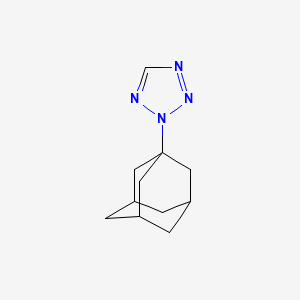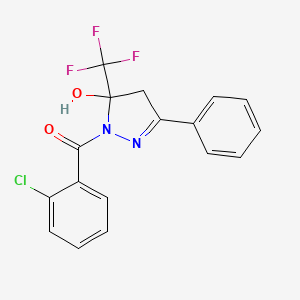
1-sec-butyl-4-(2-fluorobenzoyl)piperazine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-sec-butyl-4-(2-fluorobenzoyl)piperazine oxalate, also known as BFBP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BFBP belongs to the class of piperazine derivatives, which are widely used in medicinal chemistry due to their diverse biological activities.
作用机制
The mechanism of action of 1-sec-butyl-4-(2-fluorobenzoyl)piperazine oxalate involves its interaction with specific receptors in the brain, such as the serotonin 5-HT1A receptor. 1-sec-butyl-4-(2-fluorobenzoyl)piperazine oxalate acts as an agonist at these receptors, leading to the activation of downstream signaling pathways that modulate neurotransmitter release and neuronal activity. This mechanism of action is similar to that of other piperazine derivatives, but 1-sec-butyl-4-(2-fluorobenzoyl)piperazine oxalate exhibits higher affinity and selectivity towards certain receptors, making it a more potent and effective ligand.
Biochemical and Physiological Effects
1-sec-butyl-4-(2-fluorobenzoyl)piperazine oxalate has been shown to have a range of biochemical and physiological effects, depending on the specific receptor it interacts with. For example, 1-sec-butyl-4-(2-fluorobenzoyl)piperazine oxalate's interaction with the 5-HT1A receptor has been shown to reduce anxiety and depression-like behaviors in animal models, while its interaction with the dopamine D2 receptor has been shown to improve cognitive function and memory.
实验室实验的优点和局限性
One of the main advantages of using 1-sec-butyl-4-(2-fluorobenzoyl)piperazine oxalate in lab experiments is its high affinity and selectivity towards certain receptors, which allows for more precise and targeted modulation of neuronal activity. However, one limitation of using 1-sec-butyl-4-(2-fluorobenzoyl)piperazine oxalate is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the study of 1-sec-butyl-4-(2-fluorobenzoyl)piperazine oxalate and its potential applications. One area of interest is the development of new drugs based on 1-sec-butyl-4-(2-fluorobenzoyl)piperazine oxalate's structure, which could have improved efficacy and fewer side effects compared to existing treatments. Another area of interest is the investigation of 1-sec-butyl-4-(2-fluorobenzoyl)piperazine oxalate's effects on other receptors and neurotransmitter systems, which could lead to the discovery of new therapeutic targets for various diseases. Additionally, the development of new methods for synthesizing and administering 1-sec-butyl-4-(2-fluorobenzoyl)piperazine oxalate could expand its use in experimental settings.
合成方法
The synthesis of 1-sec-butyl-4-(2-fluorobenzoyl)piperazine oxalate involves the reaction of 1-sec-butyl-4-(2-aminoethyl)piperazine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with oxalic acid to form the oxalate salt of 1-sec-butyl-4-(2-fluorobenzoyl)piperazine oxalate. The synthesis process is relatively simple and can be carried out on a large scale, making it a viable option for industrial production.
科学研究应用
1-sec-butyl-4-(2-fluorobenzoyl)piperazine oxalate has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a ligand in the development of new drugs. 1-sec-butyl-4-(2-fluorobenzoyl)piperazine oxalate has been shown to exhibit high affinity and selectivity towards certain receptors, making it a promising candidate for the treatment of various diseases such as schizophrenia, depression, and anxiety.
属性
IUPAC Name |
(4-butan-2-ylpiperazin-1-yl)-(2-fluorophenyl)methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O.C2H2O4/c1-3-12(2)17-8-10-18(11-9-17)15(19)13-6-4-5-7-14(13)16;3-1(4)2(5)6/h4-7,12H,3,8-11H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYVMKYWUZUQSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)C(=O)C2=CC=CC=C2F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Butan-2-ylpiperazin-1-yl)-(2-fluorophenyl)methanone;oxalic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-(3-thienylmethyl)benzamide](/img/structure/B5091938.png)
![5-[(2,6-difluorophenoxy)methyl]-N-(3-fluoro-4-methylbenzyl)-3-isoxazolecarboxamide](/img/structure/B5091940.png)
![3-ethyl-5-({1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5091954.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(4-methylphenyl)thiourea](/img/structure/B5091974.png)
![N~1~-(4-fluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5091979.png)
![2-amino-4-(5-bromo-2-furyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5091980.png)
![N-(2-methoxyphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5092006.png)
![3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5092019.png)
![3-bromo-N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5092024.png)
![2-(2,4-dioxo-5-{[5-(phenylthio)-2-furyl]methylene}-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5092028.png)

![N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5092039.png)
![2,2-dibromo-N'-[1-(2,5-dichlorophenyl)ethylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B5092046.png)